Methyl 4-(aminomethyl)-1-naphthoate
CAS No.:
Cat. No.: VC18054891
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H13NO2 |
|---|---|
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | methyl 4-(aminomethyl)naphthalene-1-carboxylate |
| Standard InChI | InChI=1S/C13H13NO2/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12/h2-7H,8,14H2,1H3 |
| Standard InChI Key | MOIDNYZZJLWUOJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C2=CC=CC=C21)CN |
Introduction
Structural and Physicochemical Properties
Methyl 4-(aminomethyl)-1-naphthoate belongs to the class of naphthalene carboxylates, with the following structural attributes:
Molecular Architecture
-
IUPAC Name: Methyl 4-(aminomethyl)naphthalene-1-carboxylate
-
Molecular Formula: C₁₃H₁₃NO₂
-
SMILES Notation: COC(=O)C1=CC=C(C2=CC=CC=C21)CN
-
InChI Key: MOIDNYZZJLWUOJ-UHFFFAOYSA-N
The naphthalene core provides a rigid aromatic framework, while the ester and aminomethyl groups introduce sites for nucleophilic and electrophilic reactions, respectively. The aminomethyl group (–CH₂NH₂) is particularly reactive, enabling conjugation with carbonyl compounds or participation in Mannich reactions.
Synthesis and Optimization Strategies
Key Steps in Analogous Syntheses
-
Esterification: Reacting 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid under reflux conditions .
-
pH and Temperature Control: Cooling the reaction mixture to 5–10°C and adjusting the pH to 6–7 using aqueous sodium hydroxide to suppress hydrolysis .
-
Extraction: Employing organic solvents (e.g., methylene chloride) to isolate the product, achieving yields exceeding 85% .
For the naphthoate derivative, similar esterification strategies may apply, though the larger naphthalene ring could necessitate modified reaction conditions. Potential routes include:
-
Friedel-Crafts Acylation: Introducing the carboxylate group via electrophilic substitution on naphthalene.
-
Reductive Amination: Converting a nitrile or aldehyde intermediate to the aminomethyl group using catalytic hydrogenation .
Applications in Organic Synthesis
Methyl 4-(aminomethyl)-1-naphthoate’s bifunctional reactivity positions it as a critical intermediate in multiple domains:
Pharmaceutical Intermediates
The compound’s aminomethyl group can undergo condensation with ketones or aldehydes to form Schiff bases, which are precursors to bioactive molecules. For example, analogous structures are used in synthesizing quinoline-based antibiotics and protease inhibitors .
Materials Science
Naphthalene derivatives are employed in organic light-emitting diodes (OLEDs) due to their luminescent properties. Functionalization of the aminomethyl group could tune electronic characteristics for optoelectronic applications.
Challenges and Future Directions
Current limitations include the lack of explicit synthetic protocols and spectroscopic data for methyl 4-(aminomethyl)-1-naphthoate. Future research should prioritize:
-
Method Development: Optimizing esterification and amidation reactions for higher yields.
-
Application Studies: Exploring its utility in drug discovery and materials engineering.
-
Spectroscopic Characterization: Publishing NMR, IR, and MS data to aid identification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume